molecular formula C6H10ClNO B3047375 2-methylpyrrolidine-1-carbonyl chloride CAS No. 1383776-63-3

2-methylpyrrolidine-1-carbonyl chloride

Cat. No.: B3047375
CAS No.: 1383776-63-3
M. Wt: 147.60
InChI Key: PYNWJDARHGISNW-UHFFFAOYSA-N
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Description

2-Methylpyrrolidine-1-carbonyl chloride is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound is characterized by the presence of a carbonyl chloride group attached to the nitrogen atom of the pyrrolidine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2-methylpyrrolidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

[ \text{2-Methylpyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. This method offers several advantages, including improved safety, better control over reaction conditions, and higher yields. The continuous flow process involves the gradual addition of phosgene to a solution of 2-methylpyrrolidine, with the reaction mixture being continuously stirred and monitored.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methylpyrrolidine and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

    Hydrolysis: This reaction is usually performed in aqueous media at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions, often in ether solvents.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Alcohols: Formed by the reduction of the carbonyl chloride group.

Scientific Research Applications

2-Methylpyrrolidine-1-carbonyl chloride is used in various scientific research applications, including:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those containing pyrrolidine moieties.

    Organic Synthesis: As a building block for the preparation of more complex molecules.

    Material Science: In the synthesis of polymers and other advanced materials.

    Biological Studies: As a reagent for modifying biomolecules and studying their interactions.

Mechanism of Action

The mechanism of action of 2-methylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-1-carbonyl chloride: Lacks the methyl group at the 2-position.

    2-Methylpyrrolidine-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

    N-Methylpyrrolidine: Lacks the carbonyl chloride group.

Uniqueness

2-Methylpyrrolidine-1-carbonyl chloride is unique due to the presence of both the methyl group at the 2-position and the carbonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-methylpyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNWJDARHGISNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278158
Record name 2-Methyl-1-pyrrolidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383776-63-3
Record name 2-Methyl-1-pyrrolidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383776-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-pyrrolidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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